molecular formula C18H22ClN5 B2427509 3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900257-44-5

3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2427509
CAS No.: 900257-44-5
M. Wt: 343.86
InChI Key: SDEVVMZTSPOVOR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H22ClN5 and its molecular weight is 343.86. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)17(13(2)22-24)14-7-5-6-8-15(14)19/h5-8,11,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEVVMZTSPOVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN4C_{15}H_{19}ClN_{4} with a molecular weight of approximately 292.79 g/mol. The presence of a chlorophenyl group and a dimethylamino ethyl side chain suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. A study by synthesized various derivatives and demonstrated that some compounds showed promising antibacterial and antibiofilm activities against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial quorum sensing and biofilm formation.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. A comprehensive review noted that these compounds can act as selective protein inhibitors, which are crucial in cancer therapy. For instance, derivatives have been shown to inhibit key pathways involved in tumor growth and metastasis . Specifically, compounds targeting the PI3K/Akt/mTOR pathway have shown efficacy against various cancer cell lines.

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has also been documented. A study reported that certain pyrazolo[1,5-a]pyrimidine derivatives inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both human cells and Plasmodium falciparum, the malaria-causing parasite . This suggests potential applications in treating both cancer and malaria.

Case Study 1: Antibacterial Effects

In a study evaluating the antibacterial effects of several pyrazolo derivatives, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial activity. The study utilized standard broth microdilution methods to assess efficacy .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold play a crucial role in determining biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and may improve membrane permeability.
  • Dimethylamino Group : This moiety is known to enhance binding affinity to biological targets due to its electron-donating properties.

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Pyrazolo[1,5-a]pyrimidines can interfere with cell cycle progression and induce apoptosis in cancer cells. They often act by inhibiting specific kinases involved in tumor growth and survival pathways.
  • Case Studies : Research published in Molecules demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy against specific tumors .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Target Enzymes : It has been studied for its inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play crucial roles in cell signaling and proliferation.
  • Research Findings : A study indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could lead to selective inhibition of CDK2, a target relevant for cancer therapy. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes .

Pharmacological Activities

Beyond antitumor effects and enzyme inhibition, this compound may have broader pharmacological implications:

  • Psychopharmacological Effects : Some derivatives have been explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
  • Case Studies : Research has shown that compounds within this class can exhibit anxiolytic and antidepressant-like effects in animal models .

Synthesis and Structural Modifications

The synthesis of 3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves:

  • Cyclocondensation Reactions : These reactions form the core structure by combining aminopyrazoles with biselectrophilic compounds.
  • Post-Synthetic Modifications : Further modifications can enhance solubility and bioavailability or improve selectivity towards biological targets .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer: A multi-step synthesis is typically employed:

Core Formation : Cyclize precursors (e.g., substituted pyrazoles or pyrimidines) under reflux conditions using ethyl acetoacetate and catalysts (e.g., POCl₃) to form the pyrazolo[1,5-a]pyrimidine core .

Functionalization : Introduce the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

Amination : Attach the N-[2-(dimethylamino)ethyl] group using alkylation or reductive amination under inert atmospheres (e.g., Ar(g)) .
Key Considerations : Optimize solvent systems (e.g., DMF or THF), reaction temperatures (80–120°C), and catalysts (e.g., Pd for cross-coupling) to achieve yields >70% .

Q. How is the compound structurally characterized?

Methodological Answer : Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic Pbca space group with Z = 8) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
    • IR : Detect functional groups (e.g., C-Cl stretch at 750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 363.4 for [M+H]⁺) .

Q. What assays are suitable for initial biological screening?

Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity :
    • MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
    • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
  • Enzyme Inhibition :
    • Kinase inhibition assays (e.g., CDK9) using ATP-competitive binding studies .
    • Dose-response curves to determine selectivity over related kinases (e.g., CDK2 vs. CDK4) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Methodological Answer :

  • Reaction Optimization :
    • Use Design of Experiments (DoE) to test variables: temperature, solvent polarity, and catalyst loading .
    • Monitor intermediates via TLC/HPLC to isolate reactive intermediates (e.g., chlorinated precursors) .
  • Byproduct Mitigation :
    • Employ scavengers (e.g., molecular sieves) to remove water in amination steps.
    • Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Q. How can computational methods predict target interactions (e.g., CDKs)?

Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding to CDK9’s ATP pocket (PDB: 4BCF). Focus on the dimethylaminoethyl group’s role in H-bonding with Asp104 .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of the compound-CDK9 complex. Calculate binding free energy (MM/PBSA) .
  • SAR Analysis : Compare with analogs (e.g., trifluoromethyl vs. chlorophenyl derivatives) to refine pharmacophore models .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Comparative Assays :
    • Replicate studies under standardized conditions (e.g., cell passage number, serum concentration) .
    • Validate enzyme inhibition using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Meta-Analysis :
    • Aggregate data from kinase profiling panels (e.g., Eurofins) to identify off-target effects.
    • Use statistical tools (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity .

Q. What modifications enhance selectivity for kinase targets (e.g., CDK9 over CDK2)?

Methodological Answer :

  • Structure-Guided Design :
    • Introduce bulky substituents (e.g., 4-fluorophenyl) to exploit hydrophobic pockets in CDK9’s hinge region .
    • Replace dimethylaminoethyl with piperazine to improve solubility and reduce hERG liability .
  • Proteomics Profiling :
    • Use kinobeads to assess kinome-wide selectivity. Prioritize analogs with <10% off-target binding at 1 µM .

Q. How to validate the compound’s pharmacokinetic properties (e.g., brain penetration)?

Methodological Answer :

  • In Vivo Studies :
    • Administer IV/PO doses in rodent models. Measure plasma/tissue concentrations via LC-MS/MS. Calculate AUC and Cₘₐₓ .
  • BBB Permeability :
    • Use MDCK-MDR1 monolayers to assess Papp values. Correlate with logP (aim for 2–3.5) and polar surface area (<90 Ų) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Waste Management : Segregate halogenated waste for incineration. Neutralize acidic/byproduct streams before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.